4-Chlorophenylallyl sulfone
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Description
4-Chlorophenylallyl sulfone is a type of sulfone, a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . Sulfones are known for their versatility as building blocks in organic synthesis and find various applications in fields such as pharmaceuticals, agrochemicals, and functional materials .
Synthesis Analysis
Allyl 4-Chlorophenyl sulfone has been identified as a versatile linchpin for both base-mediated α-derivatization and subsequent cobalt-catalyzed allylic substitution . The sequential transformations allow for highly regioselective access to branched allylic substitution products with a variety of aliphatic side chains . The photoredox-enabled cobalt catalysis was indispensable for achieving high yield and regioselectivity for the desulfonylative substitution .
Chemical Reactions Analysis
Sulfones, including this compound, have unique reactivity that can be modulated from an electrophilic to a nucleophilic or even a radical character by adjustment of the reaction conditions . They can participate in various chemical processes, making them valuable in synthetic chemistry .
Future Directions
Sulfones, including 4-Chlorophenylallyl sulfone, continue to attract the interest of organic chemists and represent an invaluable source of new reactions . Future directions in the field of sulfone synthesis include the development of more sustainable methods, with a focus on novel or improved methodologies utilizing solvents recommended by the Chem .
properties
IUPAC Name |
1-chloro-4-prop-2-enylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-6H,1,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPVDFFTJGSKBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958425 |
Source
|
Record name | 1-Chloro-4-(prop-2-ene-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3729-44-0 |
Source
|
Record name | NSC85563 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-4-(prop-2-ene-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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